3-Iodo-1,7-dimethyl-1H-indole 3-Iodo-1,7-dimethyl-1H-indole
Brand Name: Vulcanchem
CAS No.:
VCID: VC13734521
InChI: InChI=1S/C10H10IN/c1-7-4-3-5-8-9(11)6-12(2)10(7)8/h3-6H,1-2H3
SMILES: CC1=C2C(=CC=C1)C(=CN2C)I
Molecular Formula: C10H10IN
Molecular Weight: 271.10 g/mol

3-Iodo-1,7-dimethyl-1H-indole

CAS No.:

Cat. No.: VC13734521

Molecular Formula: C10H10IN

Molecular Weight: 271.10 g/mol

* For research use only. Not for human or veterinary use.

3-Iodo-1,7-dimethyl-1H-indole -

Specification

Molecular Formula C10H10IN
Molecular Weight 271.10 g/mol
IUPAC Name 3-iodo-1,7-dimethylindole
Standard InChI InChI=1S/C10H10IN/c1-7-4-3-5-8-9(11)6-12(2)10(7)8/h3-6H,1-2H3
Standard InChI Key ULYNRNYKKJBHHQ-UHFFFAOYSA-N
SMILES CC1=C2C(=CC=C1)C(=CN2C)I
Canonical SMILES CC1=C2C(=CC=C1)C(=CN2C)I

Introduction

3-Iodo-1,7-dimethyl-1H-indole is a halogenated indole derivative, specifically an iodo-substituted compound at the 3-position of the indole ring, with methyl groups at the 1- and 7-positions. This compound is of interest in organic chemistry due to its potential applications in pharmaceutical synthesis and as a precursor for various bioactive molecules.

Synthesis of 3-Iodo-1,7-dimethyl-1H-indole

The synthesis of 3-Iodo-1,7-dimethyl-1H-indole typically involves the iodination of a pre-existing indole derivative. Common methods include electrophilic aromatic substitution reactions, where an iodinating agent is used to introduce the iodo group at the 3-position of the indole ring. The specific conditions and reagents used can vary depending on the starting material and desired yield.

Synthesis Steps

  • Starting Material Preparation: The synthesis begins with the preparation of the appropriate indole derivative, such as 1,7-dimethylindole.

  • Iodination Reaction: The indole derivative is then subjected to an iodination reaction using an iodinating agent like iodine monochloride (ICl) or N-iodosuccinimide (NIS) in the presence of a suitable catalyst or acid.

  • Purification: The resulting product is purified using techniques such as column chromatography to isolate the desired 3-Iodo-1,7-dimethyl-1H-indole.

Biological and Chemical Applications

  • Pharmaceutical Synthesis: It can serve as a precursor for the synthesis of bioactive compounds, including potential pharmaceuticals.

  • Cross-Coupling Reactions: The iodo group allows for participation in various cross-coupling reactions, such as Suzuki-Miyaura or Heck reactions, to form complex molecules.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator